molecular formula C17H18F3N3O4 B2719288 (2,3-Dimethoxyphenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396582-10-7

(2,3-Dimethoxyphenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2719288
CAS No.: 1396582-10-7
M. Wt: 385.343
InChI Key: PVDSLZFCQNILMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dimethoxyphenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a sophisticated small molecule research compound designed for investigative applications. Its structure integrates a 1,3,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its significant role in modulating biological activity and improving pharmacokinetic properties . The inclusion of a trifluoromethyl group on the oxadiazole ring is a strategic modification that often enhances a compound's metabolic stability, membrane permeability, and binding affinity to target proteins . This molecular architecture is of particular interest in neuroscience research. Compounds featuring 1,3,4-oxadiazole cores and piperidine moieties have demonstrated substantial potential as allosteric modulators for central nervous system (CNS) targets . Specifically, positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), which can share structural similarities with this compound, represent a promising therapeutic approach for neurological and psychiatric disorders, including schizophrenia, by functioning to normalize disrupted glutamatergic signaling in cortical circuits . The specific research applications and full pharmacological profile of this compound are subject to ongoing investigation. Researchers are encouraged to explore its mechanism of action, selectivity, and efficacy in relevant biological assays. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O4/c1-25-12-5-3-4-11(13(12)26-2)15(24)23-8-6-10(7-9-23)14-21-22-16(27-14)17(18,19)20/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDSLZFCQNILMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,3-Dimethoxyphenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , with the CAS number 1396582-10-7 , is a synthetic organic molecule that incorporates a variety of functional groups known for their biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18F3N3O4C_{17}H_{18}F_{3}N_{3}O_{4} with a molecular weight of 385.34 g/mol . The structure features a dimethoxyphenyl group and a piperidine moiety linked to a trifluoromethyl-substituted 1,3,4-oxadiazole ring. The presence of these groups suggests potential interactions with biological targets, particularly in medicinal chemistry contexts.

Structural Representation

ComponentDescription
DimethoxyphenylA benzene ring with two methoxy groups at positions 2 and 3
Trifluoromethyl groupA CF₃ group which enhances lipophilicity and biological activity
PiperidineA six-membered nitrogen-containing ring
1,3,4-OxadiazoleA five-membered heterocyclic compound

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds containing the 1,3,4-oxadiazole moiety. For instance, derivatives of oxadiazoles have shown significant antiproliferative activity against various cancer cell lines:

  • In vitro studies indicated that compounds similar to the target molecule exhibited high potency against breast cancer (T-47D), leukemia (SR), melanoma (SK-MEL-5), and other cancer cell lines with inhibition rates exceeding 80% in some cases .

Table 1: Antiproliferative Activity of Oxadiazole Derivatives

Compound IDCell Line% Inhibition
Compound 97T-47D (Breast)90.47%
Compound 98SR (Leukemia)81.58%
Compound 99SK-MEL-5 (Melanoma)84.32%
Compound 100MDA-MB-468 (Breast)84.83%

The mechanism by which oxadiazole-containing compounds exert their anticancer effects often involves:

  • Induction of apoptosis : Some studies have reported that these compounds can trigger programmed cell death in cancer cells.
  • Inhibition of key signaling pathways : Compounds have been shown to inhibit growth factor receptors such as EGFR and Src kinases, which are crucial in tumor growth and metastasis .

Other Biological Activities

Beyond anticancer properties, the compound may also exhibit:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.
  • Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells from damage.

Study on Anticancer Efficacy

A recent study evaluated several oxadiazole derivatives for their cytotoxic effects on a panel of cancer cell lines. Among these, one derivative exhibited an IC₅₀ value of approximately 0.67 µM against prostate cancer cells (PC-3), indicating strong anticancer potential .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the target compound to various biological macromolecules. These studies suggest that the compound can effectively bind to active sites on proteins involved in cancer progression, thereby inhibiting their function.

Scientific Research Applications

Overview

The compound (2,3-Dimethoxyphenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, which include a dimethoxyphenyl group and a piperidinyl moiety linked to a trifluoromethyl-substituted oxadiazole, suggest various applications in drug development and biological research.

Biological Applications

The potential applications of this compound are primarily centered around its biological activity:

  • Anticancer Activity : Similar compounds have demonstrated potential as anticancer agents. Research indicates that modifications to functional groups can significantly enhance biological activity and selectivity against cancer cells .
  • Antidiabetic Properties : Studies on related oxadiazole derivatives have shown promise in anti-diabetic applications, suggesting that this compound may share similar efficacy .
  • Molecular Docking Studies : Computational studies including molecular docking have been employed to predict the interactions of this compound with biological targets, enhancing the understanding of its therapeutic potential .

Case Studies

  • Synthesis and Biological Assessment : A study synthesized oxadiazole derivatives and assessed their potential as anticancer and anti-diabetic agents. The results indicated that these compounds adhered to Lipinski's rule of five, suggesting favorable pharmacokinetic properties .
  • In Silico Studies : Molecular dynamics simulations were performed to evaluate the binding dynamics of synthesized compounds at protein sites, revealing insights into their mechanisms of action .

Key Findings

  • The compound's trifluoromethyl group may enhance lipophilicity, affecting its bioavailability and interaction with biological targets.
  • The heterocyclic components contribute to the overall pharmacological profile, making it a candidate for further investigation in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Features and Inferred Properties of Analogous Compounds

Compound Name / Identifier Core Structure Key Substituents Inferred Properties Reference
(2,3-Dimethoxyphenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone (Target) Piperidine + 1,3,4-oxadiazole - 2,3-Dimethoxyphenyl
- Trifluoromethyl (oxadiazole)
High metabolic stability, moderate lipophilicity, potential for CNS penetration due to piperidine -
2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Piperidine + 1,3,4-oxadiazole - Benzodioxin
- Sulfanyl group
Reduced electron-withdrawing effect vs. CF₃; increased steric bulk may limit membrane permeability
5-{1-[(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Piperidine + triazolone - 4-Fluorophenoxy acetyl
- Phenyl (triazolone)
Enhanced hydrogen bonding via triazolone; fluorophenoxy may improve metabolic resistance
4-(2,3-Dimethylphenyl)-1-piperazinylmethanone Piperazine + pyrazole - 2,3-Dimethylphenyl
- Phenylpyrazole
Increased polarity due to piperazine; dimethylphenyl may reduce solubility vs. methoxy groups
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole + sulfonyl - Phenylsulfonyl
- Difluorophenyl
Strong electron-withdrawing sulfonyl group; fluorophenyl enhances bioavailability

Electronic and Steric Effects

  • Trifluoromethyl vs. However, sulfonyl groups may offer superior hydrogen-bond acceptor capacity .
  • Piperidine vs.

Substituent Impact on Bioavailability

  • Methoxyphenyl vs. Dimethylphenyl : The 2,3-dimethoxyphenyl group (target) offers electron-donating methoxy groups, which may improve solubility through hydrogen bonding, unlike the lipophilic 2,3-dimethylphenyl group in .
  • Fluorinated Moieties: Both the target’s trifluoromethyl and ’s fluorophenoxy groups enhance metabolic stability, but the trifluoromethyl group’s compact size may reduce steric hindrance compared to bulkier fluorinated aryl groups .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized to enhance yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine and oxadiazole moieties. A key step is the cyclization of a thiosemicarbazide intermediate using trifluoroacetic anhydride (TFAA) to form the 1,3,4-oxadiazole ring . Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization (e.g., methanol) are critical for isolating the pure product. Optimization may include varying reaction temperature (80–100°C) and stoichiometric ratios of reagents like TFAA to improve yields beyond 60% .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for confirming the trifluoromethyl group and aromatic substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and oxadiazole (C=N) stretches. Purity assessment via high-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended, using a C18 column and acetonitrile/water mobile phase .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, which can be quantified via logP measurements (e.g., shake-flask method). Computational tools like DFT calculations (B3LYP/6-31G* level) predict its impact on electron density distribution, particularly on the oxadiazole ring’s aromaticity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Enzyme inhibition assays (e.g., fluorescence-based or radiometric) targeting kinases or phosphodiesterases are recommended. Use positive controls (e.g., staurosporine for kinases) and dose-response curves (IC₅₀ determination). Cell viability assays (MTT or resazurin) in relevant cancer or microbial cell lines can screen for cytotoxicity .

Q. How can solubility and stability be assessed under physiological conditions?

  • Methodological Answer : Perform kinetic solubility studies in phosphate-buffered saline (PBS, pH 7.4) using nephelometry or UV spectrophotometry. Stability is assessed via forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) evaluate pH-dependent stability .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s binding mode to a target enzyme?

  • Methodological Answer : Use molecular docking (AutoDock Vina or Schrödinger Glide) with a crystal structure of the target enzyme (e.g., COX-2 or EGFR kinase). Validate docking poses via molecular dynamics simulations (GROMACS or AMBER) over 100 ns. Free energy calculations (MM-PBSA/GBSA) quantify binding affinities. Compare results with mutagenesis data to resolve discrepancies .

Q. What strategies address contradictory bioactivity data across different assay platforms?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). Investigate assay-specific variables: buffer composition (e.g., divalent cations), incubation time, and detection method (fluorescence vs. luminescence). Statistical meta-analysis of dose-response curves (e.g., Hill slopes) identifies outliers .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

  • Methodological Answer : Synthesize analogs with variations in the dimethoxyphenyl (e.g., mono- or tri-methoxy) and piperidine (e.g., N-alkylation) groups. Test against primary and off-target proteins (e.g., hERG for cardiac safety). Use 3D-QSAR models (CoMFA/CoMSIA) to correlate substituent effects with activity .

Q. What advanced techniques resolve crystallographic disorder in the oxadiazole-piperidine moiety?

  • Methodological Answer : Collect high-resolution X-ray diffraction data (≤1.0 Å) at synchrotron facilities. Apply SHELXL refinement with anisotropic displacement parameters. For persistent disorder, use twin refinement (TWINABS) or partial occupancy modeling. Compare with DFT-optimized geometries to validate .

Q. How can metabolomic profiling predict in vivo pharmacokinetics?

  • Methodological Answer : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte incubations. Quantify CYP450 isoform contributions via chemical inhibition (e.g., ketoconazole for CYP3A4). Physiologically based pharmacokinetic (PBPK) modeling (GastroPlus) integrates in vitro data to predict clearance and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.